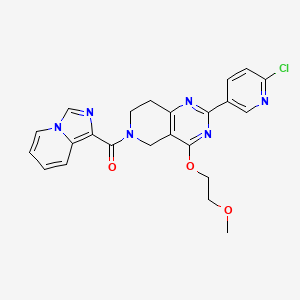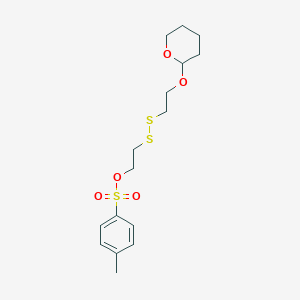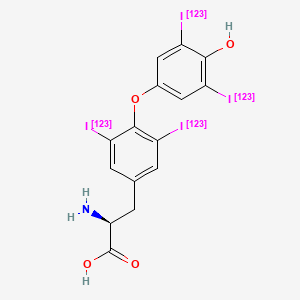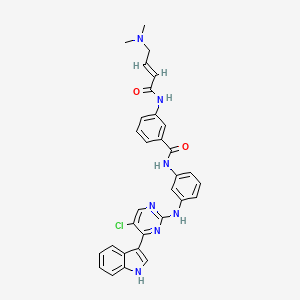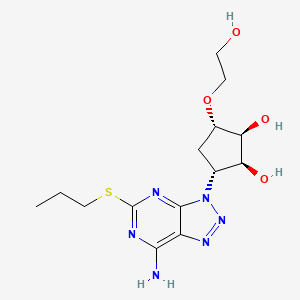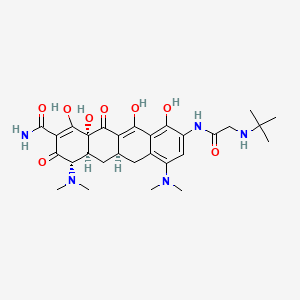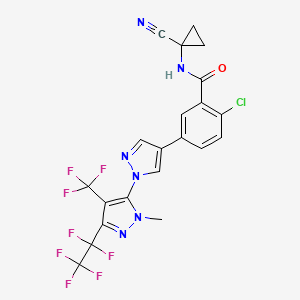
Tos-PEG5-t-butyl ester
Vue d'ensemble
Description
Tos-PEG5 t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of Tos-PEG5 t-butyl ester is C22H36O9S . It has a molecular weight of 476.6 g/mol . The IUPAC name is tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Tos-PEG5 t-butyl ester has a molecular weight of 476.6 g/mol . It has a computed XLogP3-AA value of 1.8 . It has 0 hydrogen bond donor count and 9 hydrogen bond acceptor count . It has 19 rotatable bonds . The exact mass is 476.20800390 g/mol . The topological polar surface area is 115 Ų .Applications De Recherche Scientifique
Bioconjugaison
“Tos-PEG5-t-butyl ester” peut être utilisé pour la bioconjugaison {svg_1} {svg_2}. La bioconjugaison est une stratégie chimique pour former une liaison covalente stable entre deux molécules, dont au moins l'une est une biomolécule. Ce composé peut être utilisé pour attacher divers groupes fonctionnels aux protéines ou à d'autres biomolécules.
Bloc de construction pour la synthèse
Ce composé peut servir de bloc de construction pour la synthèse de petites molécules, de conjugués de petites molécules et/ou de biomolécules {svg_3} {svg_4}. Cela en fait un outil précieux dans le domaine de la biologie chimique et de la chimie médicinale qui nécessitent une ligation.
PEGylation
“this compound” est un dérivé du PEG, ce qui signifie qu'il peut être utilisé pour la PEGylation {svg_5}. La PEGylation est le processus d'attachement de brins du polymère PEG (polyéthylène glycol) à des molécules, le plus souvent des peptides, des protéines et des fragments d'anticorps, qui peut améliorer la sécurité et l'efficacité de nombreux agents thérapeutiques.
Amélioration de la solubilité
L'espaceur PEG hydrophile dans “this compound” augmente la solubilité dans les milieux aqueux {svg_6}. Cette propriété est bénéfique dans les applications biologiques où la solubilité peut être un facteur limitant.
Connecteur PROTAC
“this compound” peut être utilisé comme connecteur PROTAC {svg_7}. Les PROTAC (Protéolyse-Targeting Chimeras) sont une classe de médicaments qui fonctionnent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation. L'utilisation de ce composé comme connecteur dans les PROTAC peut conduire au développement de nouveaux agents thérapeutiques.
Réactions de substitution nucléophile
Le groupe tosyle dans “this compound” est un très bon groupe partant pour les réactions de substitution nucléophile {svg_8}. Cela en fait un réactif utile en synthèse organique.
Mécanisme D'action
- Tos-PEG5-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . However, specific primary targets for this compound are not widely documented. It is often used as a linker in drug delivery systems, where its hydrophilic PEG spacer enhances solubility in aqueous media.
Target of Action
Safety and Hazards
Users should avoid dust formation and breathing mist, gas or vapours . They should avoid contacting with skin and eye . Users should use personal protective equipment and wear chemical impermeable gloves . They should ensure adequate ventilation . They should remove all sources of ignition . They should evacuate personnel to safe areas . They should keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Tos-PEG5-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, making it an ideal candidate for various biochemical applications . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further chemical modifications . The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions, facilitating the formation of covalent bonds with nucleophiles . This compound interacts with various enzymes and proteins, enabling the study of enzyme kinetics and protein-protein interactions.
Cellular Effects
This compound influences various cellular processes by modifying the chemical environment within cells. The compound’s ability to increase solubility in aqueous media allows it to interact with cellular components more effectively . This compound can affect cell signaling pathways by modifying the activity of enzymes and proteins involved in these pathways. Additionally, it can influence gene expression by altering the chemical environment within the nucleus, leading to changes in transcriptional activity. The compound’s impact on cellular metabolism is also significant, as it can modify the activity of metabolic enzymes and alter the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s tosyl group acts as a leaving group in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles . This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the nucleophile and the specific enzyme involved. This compound can also bind to proteins and modify their activity, leading to changes in cellular function. Additionally, the compound can influence gene expression by altering the chemical environment within the nucleus, affecting the binding of transcription factors to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but it can degrade over time when exposed to acidic conditions . This degradation can lead to changes in its biochemical properties and its ability to interact with biomolecules. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the solubility of biomolecules and facilitate their interactions with enzymes and proteins . At high doses, this compound can exhibit toxic effects, leading to adverse outcomes in animal models. These effects can include changes in cellular metabolism, enzyme inhibition, and alterations in gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modify metabolic flux and metabolite levels . The compound’s ability to act as a leaving group in nucleophilic substitution reactions allows it to participate in the synthesis and degradation of biomolecules. This compound can also influence the activity of metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, allowing it to move more freely within the aqueous environment of cells. This compound can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins. This localization can affect the compound’s activity and its ability to interact with biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the t-butyl ester group can be deprotected under acidic conditions, allowing the compound to interact with specific biomolecules within the cell. This localization can enhance the compound’s ability to modify enzyme activity, gene expression, and cellular metabolism.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJGMGLGUHUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581065-94-3 | |
| Record name | tert-Butyl 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



